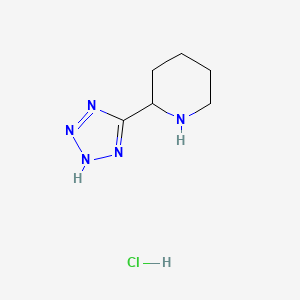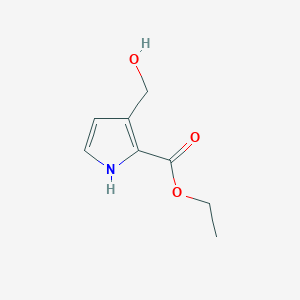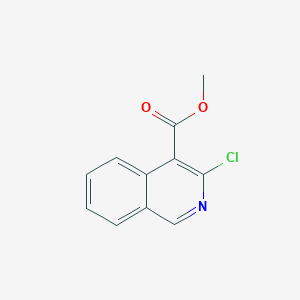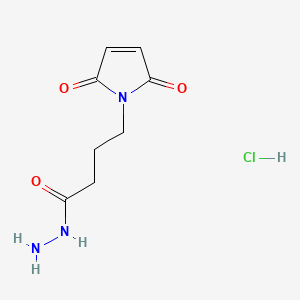
Methyl 4-chloro-5-methoxypicolinate
説明
Methyl 4-chloro-5-methoxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8ClNO3/c1-12-7-4-10-6 (3-5 (7)9)8 (11)13-2/h3-4H,1-2H3 . The Canonical SMILES is COC1=CN=C (C=C1Cl)C (=O)OC . Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.61 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 201.0192708 g/mol . The Topological Polar Surface Area is 48.4 Ų . It has a Heavy Atom Count of 13 .科学的研究の応用
Tubulin-Polymerization Inhibitors : A study by Wang et al. (2014) explored the optimization of quinazolines, which share structural similarities with Methyl 4-chloro-5-methoxypicolinate, as tubulin-polymerization inhibitors. These compounds showed potent in vitro cytotoxic activity and significant potency against tubulin assembly, suggesting their potential use in cancer therapy (Wang et al., 2014).
Antibacterial and Anti-Plaque Activity : Research by Warner et al. (1975) on hydroxyquinolines, which are chemically related to this compound, demonstrated some compounds exhibiting in vitro antiplaque activity, pointing to potential applications in dental health (Warner et al., 1975).
Synthetic Methodologies : Zhao et al. (2017) reported on the synthesis of a compound structurally similar to this compound, emphasizing efficient synthetic processes suitable for large-scale production, which can be crucial in pharmaceutical manufacturing (Zhao et al., 2017).
Fluorophore Development : The study by Kimber et al. (2003) involved synthesizing methoxy isomers of a specific benzenesulfonamide, which is related to this compound, highlighting their potential as fluorophores for zinc detection, a significant aspect in biochemical and medical research (Kimber et al., 2003).
Corrosion Inhibition : A 2019 study by Rbaa et al. explored hydroxyquinoline derivatives as corrosion inhibitors for mild steel, indicating the potential industrial applications of compounds similar to this compound in protecting metals from corrosion (Rbaa et al., 2019).
Cancer Therapy Development : The preparation of antitumor drug Sorafenib involved the use of an intermediate that is closely related to this compound, underscoring its relevance in the synthesis of significant pharmaceutical compounds (Yao Jian-wen, 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-chloro-5-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGTBHKRNGCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)


![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)



![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)